molecular formula C11H9BrFN3O B3175062 N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 955964-97-3

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3175062
CAS No.: 955964-97-3
M. Wt: 298.11 g/mol
InChI Key: BOLYRPHZNYHJIK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with a molecular formula of C11H8BrFN2O. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the pyrazole ring, and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of this compound are vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinases . These targets play crucial roles in cell proliferation, survival, and angiogenesis, making them important targets for cancer therapy .

Mode of Action

This compound acts as an ATP mimetic small molecule, inhibiting the tyrosine kinase activity of its targets . By binding to the ATP-binding sites of these receptors, it prevents the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and angiogenesis, and induces apoptosis in cancer cells .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. It inhibits the VEGFR-2 mediated pathway, which is primarily involved in angiogenesis . It also blocks the EGFR pathway, which is crucial for cell proliferation and survival . Additionally, it inhibits the RET signaling pathway, which is involved in cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in preclinical models. It is well tolerated as a single agent at daily doses ≤300 mg . The compound is extensively distributed to tissues in a dose-dependent manner . The compound undergoes metabolism, with N-desmethyl-ZD6474 being the most prominent metabolite, but this still accounted for less than 2% of the total amount of the compound present .

Result of Action

The inhibition of the aforementioned pathways by this compound leads to a decrease in tumor growth and progression. It achieves this by reducing cell proliferation, inducing apoptosis in cancer cells, and inhibiting angiogenesis . These effects have been observed in preclinical models, and the compound is currently undergoing Phase III evaluation for the treatment of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes in the tumor microenvironment can affect the compound’s metabolism, potentially influencing its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include corresponding oxides or quinones.

    Reduction Reactions: Products include amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the pyrazole and carboxamide groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLYRPHZNYHJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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